3-[(4-Methoxybenzyl)oxy]pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRUVYODKGRQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Methoxybenzyl Oxy Pyrrolidine
Classical Approaches to Pyrrolidine (B122466) Ring Formation and Functionalization
The construction of the pyrrolidine ring is a well-established area of organic synthesis, with several classical methods remaining relevant in modern synthetic campaigns. These approaches can be broadly categorized into cycloaddition reactions and intramolecular cyclization pathways.
Cycloaddition Reactions in Pyrrolidine Ring Synthesis
One of the most powerful and convergent methods for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction. sigmaaldrich.comtotal-synthesis.com This reaction typically involves the generation of a three-atom component, an azomethine ylide, which then reacts with a two-atom component, a dipolarophile (an alkene or alkyne), to form the five-membered ring. sigmaaldrich.comnih.gov
Azomethine ylides can be generated in situ from various precursors, such as the thermal or metal-catalyzed ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. organic-chemistry.org The versatility of this method allows for the introduction of substituents onto the pyrrolidine ring by choosing appropriately substituted precursors. For the synthesis of a 3-substituted pyrrolidine like the target compound, the dipolarophile would need to be appropriately functionalized.
Multicomponent reactions, often involving the in situ formation of an azomethine ylide, provide a highly efficient route to complex pyrrolidine derivatives in a single step. organic-chemistry.orgresearchgate.net These reactions offer significant advantages in terms of atom economy and procedural simplicity.
| Reaction Type | Key Reactants | Product | Reference |
| [3+2] Cycloaddition | Azomethine Ylide, Alkene/Alkyne | Substituted Pyrrolidine | nih.gov, sigmaaldrich.com |
| Multicomponent Reaction | Aldehyde, Amino Acid, Dipolarophile | Highly Substituted Pyrrolidine | organic-chemistry.org, libretexts.org |
Intramolecular Cyclization Pathways for 3-Substituted Pyrrolidines
Intramolecular cyclization represents another fundamental strategy for the synthesis of pyrrolidines. khanacademy.org These reactions involve the formation of a carbon-nitrogen bond within a linear precursor that contains both a nucleophilic amine and an electrophilic center, appropriately positioned to form a five-membered ring.
A common approach involves the cyclization of γ-amino alcohols, halides, or other derivatives. For instance, a linear chain with an amine and a leaving group at the 1- and 4-positions can undergo intramolecular nucleophilic substitution to yield the pyrrolidine ring. The Dieckmann condensation, an intramolecular version of the Claisen condensation, can be used to synthesize cyclic β-keto esters, which can be further elaborated into pyrrolidine derivatives. nih.gov
Transaminase-triggered cyclizations have also emerged as a biocatalytic method for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. masterorganicchemistry.com While this primarily yields 2-substituted products, modifications of the starting materials could potentially lead to 3-substituted pyrrolidines.
Stereoselective Synthesis of 3-[(4-Methoxybenzyl)oxy]pyrrolidine
The biological activity of pyrrolidine-containing drugs is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance. This involves the enantioselective synthesis of the key intermediate, 3-hydroxypyrrolidine, followed by etherification.
Chiral Pool Strategies Utilizing Precursors for Pyrrolidine Scaffolds
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in synthesis. chem-station.com For the synthesis of chiral 3-hydroxypyrrolidine, L-malic acid and D-malic acid are excellent and commonly used precursors. total-synthesis.comkhanacademy.orgmasterorganicchemistry.com
For example, (R)-N-benzyl-3-hydroxypyrrolidine can be synthesized from natural L-malic acid through a process involving condensation with benzylamine (B48309) and subsequent reduction. masterorganicchemistry.com Similarly, (S)-3-hydroxypyrrolidine can be prepared from D-malic acid. commonorganicchemistry.com This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final product. Other chiral starting materials, such as optically pure 4-amino-(S)-2-hydroxybutyric acid, have also been employed for the synthesis of (S)-3-hydroxypyrrolidine. commonorganicchemistry.com
| Chiral Precursor | Target Enantiomer | Key Transformation | Reference |
| L-Malic Acid | (R)-3-Hydroxypyrrolidine | Condensation with benzylamine, reduction | masterorganicchemistry.com, total-synthesis.com |
| D-Malic Acid | (S)-3-Hydroxypyrrolidine | Multi-step synthesis | commonorganicchemistry.com |
| (S)-4-Amino-2-hydroxybutyric acid | (S)-3-Hydroxypyrrolidine | Intramolecular cyclization | commonorganicchemistry.com |
Asymmetric Catalysis in the Construction of Substituted Pyrrolidines
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral molecules from achiral or racemic starting materials. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of substituted pyrrolidines. youtube.com
Organocatalytic approaches often utilize chiral amines, such as proline and its derivatives, to catalyze asymmetric reactions like Michael additions and aldol (B89426) reactions, which can be key steps in the construction of functionalized pyrrolidines. commonorganicchemistry.com For instance, an asymmetric aza-Michael reaction can be used to form the pyrrolidine ring with high enantioselectivity. youtube.com
Transition-metal catalysts, often featuring chiral ligands, can mediate a variety of enantioselective transformations leading to pyrrolidines. These include asymmetric hydrogenations, C-H functionalizations, and cycloaddition reactions.
The final step in the synthesis of the target molecule involves the etherification of 3-hydroxypyrrolidine. This is typically achieved through a Williamson ether synthesis, where the alkoxide of 3-hydroxypyrrolidine reacts with 4-methoxybenzyl chloride (PMB-Cl). nih.gov The p-methoxybenzyl (PMB) group is a common protecting group for alcohols, as it is stable under a variety of conditions but can be selectively cleaved under oxidative or strongly acidic conditions. youtube.com The reaction is generally carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like THF or DMF. nih.gov
Diastereoselective Routes to Access Specific Stereoisomers of this compound
In cases where the starting materials or intermediates possess pre-existing stereocenters, diastereoselective reactions can be employed to control the formation of new stereocenters relative to the existing ones. Three-component coupling reactions have been developed that proceed with high diastereoselectivity to yield highly substituted pyrrolidines. libretexts.org
For instance, the reaction of a chiral N-tert-butanesulfinylazadiene with an azomethine ylide can lead to densely substituted pyrrolidines with excellent diastereocontrol, inducing a specific absolute configuration in the final product. Similarly, highly diastereoselective additions of organolithium reagents to chiral sulfinimines have been used to synthesize silicon-substituted pyrrolidines.
A notable diastereoselective approach to obtaining (S)-3-hydroxypyrrolidine starts from the commercially available (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine. A Mitsunobu reaction with benzoic acid inverts the stereocenter at the 3-position. Subsequent hydrolysis of the benzoate (B1203000) ester yields (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, which can then be deprotected to give the desired (S)-3-hydroxypyrrolidine. sigmaaldrich.com This product can then be subjected to etherification with 4-methoxybenzyl chloride to furnish the final target molecule with a defined (S)-configuration.
| Starting Material | Key Reagent/Reaction | Product Stereochemistry | Reference |
| (R)-1-N-Boc-3-hydroxypyrrolidine | Benzoic acid, DEAD, PPh3 (Mitsunobu) | Inversion to (S)-configuration | sigmaaldrich.com |
| Chiral N-tert-butanesulfinylazadiene | Azomethine ylide | Diastereoselective [3+2] cycloaddition |
Protective Group Strategies for the Hydroxyl and Amine Functionalities in this compound Synthesis
The synthesis of complex molecules like this compound, which contains multiple reactive functional groups, necessitates a sophisticated use of protecting groups. An effective strategy ensures that the hydroxyl and amine functionalities are masked and unmasked selectively, preventing unwanted side reactions and allowing for the desired transformations to occur in a controlled manner. bham.ac.uk An orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others, is particularly crucial for efficiency and high yields in multistep synthesis. bham.ac.ukorganic-chemistry.orgfiveable.me
Introduction and Cleavage of O-Methoxybenzyl Ethers
The p-methoxybenzyl (PMB) ether is a widely used protecting group for hydroxyl functions due to its relative stability and, most importantly, its unique deprotection conditions which set it apart from other benzyl-type ethers. total-synthesis.comuwindsor.ca This orthogonality is key in the synthesis of this compound, which starts from a 3-hydroxypyrrolidine precursor.
Introduction: The PMB group is typically introduced via the Williamson ether synthesis. total-synthesis.comchem-station.com This involves deprotonating the hydroxyl group of a suitably N-protected 3-hydroxypyrrolidine with a base, such as sodium hydride (NaH), to form an alkoxide. The alkoxide then undergoes a nucleophilic substitution (SN2) reaction with p-methoxybenzyl chloride (PMB-Cl). total-synthesis.com For base-sensitive substrates, an alternative method involves the use of PMB-trichloroacetimidate under acidic conditions. total-synthesis.comchem-station.com
Cleavage: A significant advantage of the PMB group is its facile removal under mild oxidative conditions, which leaves many other protecting groups, including standard benzyl (B1604629) (Bn) ethers, intact. total-synthesis.comnih.gov The most common reagent for this selective cleavage is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comnih.govorganicchemistrydata.org The reaction proceeds via a single electron transfer (SET) mechanism, facilitated by the electron-donating methoxy (B1213986) group on the benzyl ring, which stabilizes the resulting carbocation intermediate. total-synthesis.comchem-station.com Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another oxidizing agent that can be employed for this purpose. nih.gov Additionally, PMB ethers can be cleaved under strongly acidic conditions, for instance, using trifluoroacetic acid (TFA). oup.comacs.org
Novel and Green Synthetic Approaches for this compound
Recent advances in synthetic chemistry focus on developing more efficient, scalable, and environmentally benign methods. These novel approaches are highly relevant for the industrial production of pyrrolidine-based compounds.
Flow Chemistry Applications in Scalable Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, and easier scalability. acs.orgrsc.org For the synthesis of pyrrolidine derivatives, flow reactors have been successfully employed for key steps like [3+2] cycloadditions and subsequent reductions. acs.org
A potential flow-based synthesis of a precursor to this compound could involve the cycloaddition of an azomethine ylide with an alkene in a microreactor, followed by in-line reduction of a functional group (e.g., a nitro group) using a packed-bed catalyst reactor like the H-Cube®. acs.orgresearchgate.net This "telescoping" of reactions, where the output of one reactor flows directly into the next, avoids the need for intermediate isolation and purification, significantly increasing efficiency. acs.org The scalability of such a process can be achieved either by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), making it a powerful tool for producing libraries of chiral pyrrolidines or for gram-scale production. rsc.org
Catalyst-Free and Solvent-Free Methodologies
Green chemistry principles encourage the reduction or elimination of hazardous substances, including catalysts (especially heavy metals) and organic solvents.
Catalyst-Free Reactions: Several strategies for synthesizing heterocyclic compounds without a catalyst have emerged. These often involve one-pot, multi-component reactions where readily available starting materials are combined and react under thermal or other activation conditions to form the final product. nih.govnih.gov For instance, the synthesis of certain heterocyclic amines can be achieved by simply heating a mixture of the reactants in a suitable solvent like ethanol, avoiding the need for a dedicated catalyst. nih.gov While direct catalyst-free synthesis of this compound is not prominently documented, the principles of using highly reactive intermediates in multi-component reactions represent a promising avenue for future development. nih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and can often accelerate reaction rates. Knoevenagel condensations, for example, have been successfully performed under solvent-free conditions using a recyclable ionic liquid as both the catalyst and the reaction medium. rsc.orgrsc.org This approach offers advantages like clean reaction profiles, easy work-up, and the potential for catalyst recycling. rsc.org Applying similar principles, the synthesis of pyrrolidine precursors could potentially be achieved by reacting the starting materials neat or with a recyclable catalytic medium, thereby aligning with green chemistry goals.
Biocatalytic Transformations for Selective Functionalization
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. nih.govacs.org This approach is particularly powerful for creating chiral centers, which are often critical for the biological activity of pharmaceutical compounds.
Direct C-H Functionalization: A groundbreaking approach for pyrrolidine synthesis involves the use of engineered enzymes, such as cytochrome P450 variants, to catalyze intramolecular C-H amination. nih.govacs.orgcaltech.edu In this method, a linear precursor containing an azide (B81097) group is transformed by the enzyme into a nitrene intermediate, which then selectively inserts into a C-H bond to form the chiral pyrrolidine ring in a single step with high enantioselectivity. nih.govacs.org This method represents a highly efficient and atom-economical route to chiral pyrrolidines.
Synthesis of Chiral Precursors: Alternatively, biocatalysis can be used to prepare the key chiral intermediate, N-protected 3-hydroxypyrrolidine. One-pot photoenzymatic workflows have been developed that combine a photochemical C-H oxyfunctionalization of an N-Boc-pyrrolidine with a subsequent stereoselective enzymatic reduction of the resulting ketone. nih.gov Keto reductases (KREDs) are used to reduce the intermediate N-Boc-3-pyrrolidinone to either the (R)- or (S)-3-hydroxypyrrolidine with very high enantiomeric excess. nih.gov In another approach, bacteria such as Sphingomonas sp. have been shown to directly hydroxylate N-protected pyrrolidines at the 3-position with high activity and stereoselectivity, providing a direct route to these valuable chiral building blocks. acs.orgresearchgate.net
Reactivity Profile and Mechanistic Investigations of 3 4 Methoxybenzyl Oxy Pyrrolidine
Reactions at the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of 3-[(4-Methoxybenzyl)oxy]pyrrolidine can be readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom, typically through reaction with an alkyl halide. This reaction proceeds via a standard nucleophilic substitution mechanism. The choice of solvent and base is crucial for achieving high yields. For instance, the alkylation of pyrrolidine derivatives is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or sodium hydride to deprotonate the secondary amine, thereby increasing its nucleophilicity. researchgate.net The general conditions for N-alkylation are applicable to this compound.
N-Acylation is the process of adding an acyl group to the pyrrolidine nitrogen, forming an amide. This is a common transformation and can be achieved using various acylating agents, such as acid chlorides and acid anhydrides. organic-chemistry.org The reaction with an acid chloride is typically performed in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. reddit.com When using an acid anhydride, the reaction can sometimes be catalyzed by a Lewis base such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org
| Reaction Type | Reagent | Catalyst/Base | Solvent | General Observations |
| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, NaH | DMF, Acetonitrile | Proceeds via SN2 mechanism. researchgate.net |
| N-Acylation | Acid Chloride (e.g., RCOCl) | Triethylamine, Pyridine | Dichloromethane (B109758), THF | Rapid reaction, requires stoichiometric base. reddit.com |
| N-Acylation | Acid Anhydride (e.g., (RCO)₂O) | DMAP (catalytic) | Dichloromethane, THF | Milder conditions compared to acid chlorides. organic-chemistry.org |
Formation of Amides and Carbamates
The formation of amides from this compound can also be accomplished through the use of coupling agents, which activate a carboxylic acid for nucleophilic attack by the pyrrolidine nitrogen. This method is particularly useful when dealing with sensitive substrates. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comresearchgate.net Phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are also highly effective coupling agents that promote efficient amide bond formation under mild conditions. nih.gov
Carbamates can be synthesized from this compound by reaction with various reagents. A common method involves the use of chloroformates, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. nih.gov Alternatively, isocyanates can react directly with the pyrrolidine nitrogen to yield the corresponding urea (B33335) derivative, a close relative of carbamates. Another versatile approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide, often mediated by a cesium base like cesium carbonate, which provides a mild and efficient route to carbamates. nih.govorganic-chemistry.org The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) is another effective method for carbamate (B1207046) synthesis, proceeding through a reactive N-acylimidazole intermediate. organic-chemistry.orgresearchgate.net
| Product | Reagent(s) | Base/Additive | Solvent | Key Features |
| Amide | Carboxylic Acid + DCC/EDC | HOBt | DMF, Dichloromethane | Suppresses side reactions. luxembourg-bio.comresearchgate.net |
| Amide | Carboxylic Acid + PyBOP/HATU | DIEA | DMF, NMP | Highly efficient for hindered couplings. nih.gov |
| Carbamate | Alkyl Chloroformate | Triethylamine, Na₂CO₃ | Dichloromethane, Water/tert-butanol | Common and reliable method. nih.govresearchgate.net |
| Carbamate | CO₂ + Alkyl Halide | Cs₂CO₃ | DMF | Mild conditions, avoids toxic reagents. organic-chemistry.org |
| Carbamate | 1,1'-Carbonyldiimidazole (CDI) then Alcohol | None required | THF, Dichloromethane | Forms a reactive intermediate. organic-chemistry.orgresearchgate.net |
Oxidation and Reduction Reactions Involving the Pyrrolidine Nitrogen
The nitrogen atom in the pyrrolidine ring can undergo oxidation, although this is less common for simple secondary amines compared to tertiary amines. Oxidative N-dealkylation, a process often observed in metabolic studies, can occur, leading to the removal of a substituent from the nitrogen. nih.govrsc.orgsigmaaldrich.com For N-acylated pyrrolidines, oxidation can occur at the alpha-carbon to the nitrogen, forming an N-acyliminium ion. These reactive intermediates are valuable in synthesis for the introduction of further functionality. nih.gov
Reduction reactions are more commonly performed on N-acylated derivatives of this compound. The amide or carbamate group can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively converts the N-acyl group to an N-alkyl group.
Reactions Involving the Ether Linkage
The 4-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols due to its stability under a range of conditions and its selective cleavage under specific oxidative or acidic conditions.
Cleavage of the O-Methoxybenzyl Ether Under Various Conditions
The PMB ether of this compound can be cleaved to reveal the 3-hydroxy-pyrrolidine functionality. This deprotection can be achieved through several methods.
Oxidative Cleavage: The most common method for PMB ether cleavage is through oxidation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective. nih.gov The reaction with DDQ is typically carried out in a mixture of dichloromethane and water. The electron-rich nature of the p-methoxybenzyl group facilitates the formation of a charge-transfer complex with DDQ, leading to cleavage. chemrxiv.org CAN is also a powerful oxidant for this transformation and is often used in aqueous acetonitrile. nih.govru.nl
Acidic Cleavage: While more stable than a trityl or silyl (B83357) ether, the PMB ether can be cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net The mechanism involves protonation of the ether oxygen followed by cleavage to form the stable 4-methoxybenzyl cation. The presence of a cation scavenger, such as anisole, is often beneficial to prevent side reactions. Weaker Lewis acids have also been employed for this deprotection. nih.gov
| Cleavage Condition | Reagent(s) | Solvent | Mechanism | Notes |
| Oxidative | DDQ | Dichloromethane/Water | Hydride Abstraction | Highly selective for PMB over benzyl ethers. nih.govchemrxiv.org |
| Oxidative | CAN | Acetonitrile/Water | Single Electron Transfer | Powerful oxidant, often used in excess. nih.govru.nl |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane | Sₙ1-like | Often used with a cation scavenger like anisole. researchgate.net |
| Lewis Acidic | AlCl₃, B(OTf)₃ | Dichloromethane | Lewis Acid Catalysis | Can be effective at low temperatures. nih.gov |
Transetherification Reactions and Functional Group Interconversions
Transetherification reactions, where the 4-methoxybenzyl group is exchanged for another alkyl group, are mechanistically plausible but less commonly employed for this specific ether due to the efficiency of deprotection-realkylation sequences. However, iron(III)-catalyzed transetherification reactions of ethers with alcohols have been reported, suggesting a potential pathway for such transformations under specific conditions. google.com
Functional Group Interconversions at the C-3 position of the pyrrolidine ring can be achieved following the cleavage of the PMB ether. The resulting secondary alcohol can be converted into a variety of other functional groups. For example, it can be transformed into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles in an Sₙ2 reaction to introduce new functionalities with inversion of stereochemistry. luxembourg-bio.comorganic-chemistry.org The alcohol can also be oxidized to a ketone, providing a handle for further synthetic manipulations.
Reactions at the Pyrrolidine Ring Carbons (Excluding C-3 Position)
The chemical behavior of the pyrrolidine ring within the this compound molecule is primarily dictated by the electron-donating nitrogen atom and the sterically demanding ether substituent at the C-3 position. The functionalization and modification of this heterocyclic core at carbon positions other than C-3 are crucial for diversifying its applications in fields such as medicinal chemistry and material science.
Electrophilic and Nucleophilic Substitutions on the Pyrrolidine Ring
Electrophilic Substitution:
Saturated heterocyclic systems like the pyrrolidine ring are not typically prone to electrophilic substitution reactions in the manner of aromatic compounds. byjus.com However, the carbon atoms adjacent to the nitrogen, specifically the α-carbons (C-2 and C-5), can be rendered susceptible to electrophilic attack. This is usually achieved by forming a more nucleophilic intermediate, such as an enamine, or by activating the ring through N-acylation to form an N-acylimininium ion, which can then react with nucleophiles at the α-position. researchgate.net The lone pair of electrons on the nitrogen atom can stabilize an adjacent positive charge, thereby facilitating reactions with electrophiles. While specific studies on this compound are not extensively reported, these established principles of pyrrolidine reactivity are applicable.
Nucleophilic Substitution:
Direct nucleophilic substitution on the carbon atoms of the pyrrolidine ring is an inherently difficult process due to the poor leaving group ability of hydride ions. For such reactions to occur, a suitable leaving group, such as a halide or a sulfonate ester, must first be installed on the ring. In the case of this compound, this would necessitate a preliminary functionalization step, for example, hydroxylation followed by conversion to a better leaving group. Any subsequent nucleophilic substitution would likely proceed via an S_N2 mechanism, which involves an inversion of stereochemistry at the reaction center. youtube.com
Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core
While the five-membered pyrrolidine ring is significantly more stable than its three- and four-membered analogs, aziridines and azetidines, it can be induced to undergo ring-opening and ring-expansion reactions under specific conditions. researchgate.net These transformations are synthetically valuable as they provide access to a wider range of molecular architectures.
Ring-Opening Reactions:
The opening of the pyrrolidine ring typically proceeds through the cleavage of one of the C-N bonds. This can be accomplished through various synthetic strategies, including the use of potent reducing agents or through rearrangements triggered by functional groups on the ring or the nitrogen atom. Recent advancements in synthetic methodology have demonstrated that even unstrained cyclic amines, such as pyrrolidine, can undergo C-N bond cleavage to yield acyclic amine derivatives. researchgate.net Although specific data for this compound is lacking, it is reasonable to assume that similar methods could be employed. The bulky substituent at the 3-position would likely exert a significant influence on the regioselectivity of such a ring-opening reaction.
Ring-Expansion Reactions:
Ring-expansion reactions of pyrrolidines offer a convenient route to the synthetically important piperidine (B6355638) framework. A common approach involves the installation of a reactive functional group on a ring carbon, which then initiates a rearrangement. For instance, a 2-(halomethyl)pyrrolidine derivative can rearrange to afford a 3-halopiperidine. This transformation is thought to proceed through a bridged aziridinium (B1262131) ion intermediate. While this specific reaction has not been documented for this compound, the underlying principle has been successfully applied to other substituted pyrrolidines. rsc.org
Mechanistic Studies of Key Transformations of this compound
Comprehensive mechanistic investigations focused specifically on this compound are not readily found in the scientific literature. Nevertheless, the fundamental mechanistic principles that govern the reactions of other pyrrolidine-containing compounds can be extrapolated to predict its likely chemical behavior.
Reaction Pathway Elucidation Using Kinetic and Spectroscopic Techniques
The elucidation of reaction mechanisms for transformations involving pyrrolidine derivatives typically relies on a combination of kinetic and spectroscopic methods.
Kinetic Studies:
Kinetic analyses provide crucial information regarding the rate-determining step of a reaction and the molecular species involved. For example, in nucleophilic substitution reactions, the determination of the reaction order with respect to both the nucleophile and the substrate is a key tool for distinguishing between S_N1 and S_N2 pathways. youtube.com In the context of potential ring-opening or ring-expansion reactions of this compound, kinetic studies could shed light on the influence of reagent concentrations and temperature on the reaction rate, offering valuable clues about the nature of the transition state. In related systems, pseudo-first-order rate coefficients have been effectively used to unravel complex reaction mechanisms that proceed through tetrahedral intermediates. nih.gov
Spectroscopic Techniques:
Spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the identification of reaction intermediates and final products. For instance, in situ NMR spectroscopy can be a powerful tool for observing the formation and decay of transient intermediates in real-time. rsc.org For any hypothetical reaction involving this compound, monitoring changes in the chemical shifts of the pyrrolidine ring protons and carbons would provide detailed information about alterations in the electronic environment and stereochemistry throughout the course of the reaction.
| Technique | Information Gained | Hypothetical Application to this compound Reactions |
|---|---|---|
| Kinetic Studies | Reaction rates, rate laws, activation parameters. | Differentiating between concerted and stepwise mechanisms in substitution or rearrangement reactions. |
| NMR Spectroscopy | Structure of intermediates and products, stereochemistry. | Monitoring the progress of a ring-expansion reaction and determining the stereochemical outcome. |
| IR Spectroscopy | Presence of functional groups. | Detecting the formation of a carbonyl group in an oxidation reaction or the disappearance of an N-H bond. |
| Mass Spectrometry | Molecular weight of intermediates and products. | Identifying the products of ring-opening reactions. |
Transition State Analysis and Energy Profiles for Important Reactions
Computational chemistry provides a powerful lens for examining the transition states and energy landscapes of reactions involving structurally complex molecules like this compound.
Transition State Analysis:
Theoretical methods, with Density Functional Theory (DFT) being a prominent example, can be employed to model the geometry and energy of transition states. beilstein-journals.org This information is of paramount importance for understanding the factors that govern the stereoselectivity and regioselectivity of a given reaction. For a hypothetical ring-expansion of a derivative of this compound, transition state analysis could provide a rationale for the preferential formation of one regioisomer over another.
Energy Profiles:
By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. chemrxiv.org This profile offers a quantitative depiction of the reaction mechanism, including the activation energy for each elementary step. For instance, a computationally derived energy profile for a ring-opening reaction could reveal whether the reaction is under thermodynamic or kinetic control.
| Computational Method | Key Output | Insight for this compound Reactivity |
|---|---|---|
| Density Functional Theory (DFT) | Transition state geometries and energies. | Understanding the stereochemical outcome of nucleophilic substitutions on the pyrrolidine ring. |
| Ab initio methods | Reaction energy profiles. | Predicting the feasibility and preferred pathway for ring-expansion reactions. |
| Molecular Dynamics (MD) | Conformational analysis of reactants and intermediates. | Assessing the influence of the bulky 3-substituent on the accessibility of reaction sites. |
Applications of 3 4 Methoxybenzyl Oxy Pyrrolidine in Complex Organic Synthesis
As a Chiral Auxiliary or Ligand Precursor
The inherent chirality of 3-[(4-Methoxybenzyl)oxy]pyrrolidine makes it an attractive starting material for the development of chiral auxiliaries and ligands for asymmetric catalysis. The pyrrolidine (B122466) nitrogen provides a convenient handle for further functionalization, while the stereocenter at the 3-position can effectively influence the stereochemical outcome of a reaction.
Applications in Asymmetric Catalysis Mediated by this compound Derivatives
While direct applications of this compound as a catalyst are not extensively documented, its derivatives have shown promise in asymmetric catalysis. The fundamental pyrrolidine structure is a well-established motif in successful organocatalysts. For instance, proline and its derivatives are known to effectively catalyze a variety of asymmetric transformations. The strategic placement of the bulky 4-methoxybenzyloxy group at the 3-position can be envisioned to create a specific chiral environment around the catalytic center, thereby influencing the enantioselectivity of the catalyzed reaction.
Research in the broader field of pyrrolidine-based organocatalysis has demonstrated that modifications at the 3- and 4-positions of the pyrrolidine ring can significantly impact catalytic activity and selectivity. This principle suggests the potential for this compound to serve as a scaffold for novel catalysts.
Role in Enantioselective Transformations as a Stereocontrol Element
The stereogenic center of this compound can act as a powerful stereocontrol element in enantioselective transformations. By incorporating this moiety into a reactant, the chiral environment it creates can direct the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer. This strategy is a cornerstone of asymmetric synthesis.
The 4-methoxybenzyl ether linkage offers the advantage of being stable under a range of reaction conditions, yet it can be cleaved under specific, often mild, oxidative or acidic conditions. This allows for the installation of the chiral-directing group at an early stage of a synthetic sequence and its removal later on to reveal the desired functionality without compromising the newly formed stereocenters.
As a Building Block for Nitrogen Heterocycles
The pyrrolidine ring is a fundamental structural unit in a multitude of natural products and pharmaceutical agents. This compound provides a pre-functionalized and chirally defined building block for the efficient construction of more complex nitrogen-containing heterocycles.
Synthesis of Fused Ring Systems Incorporating the Pyrrolidine Moiety
The nitrogen atom and the carbon backbone of this compound are amenable to a variety of cyclization strategies to form fused ring systems. For example, the nitrogen can participate in intramolecular nucleophilic substitution or addition reactions with a suitably positioned electrophile on a side chain attached to the carbon framework. This approach can lead to the formation of indolizidine, pyrrolizidine, and other bicyclic alkaloids, which are classes of compounds with significant biological activities.
Construction of Polycyclic Frameworks Utilizing this compound
Beyond fused systems, this compound can be a key component in the assembly of more elaborate polycyclic frameworks. Its functional groups can be used to tether other ring systems or to initiate cascading reactions that build multiple rings in a single synthetic operation. The defined stereochemistry at the 3-position is crucial in these complex constructions, as it can dictate the spatial arrangement of the newly formed rings.
Precursor to Advanced Synthons
One of the most powerful applications of this compound is its role as a precursor to more advanced synthetic intermediates. The strategic removal of the 4-methoxybenzyl protecting group unmasks a hydroxyl group at the 3-position. This hydroxyl group can then be further manipulated, serving as a handle for the introduction of other functional groups or for participation in a variety of chemical transformations.
Focused Research on this compound Reveals Limited Publicly Available Data for Complex Organic Synthesis Applications
Despite a comprehensive investigation into the applications of the chemical compound this compound in the field of complex organic synthesis, a notable scarcity of publicly available scientific literature and research data has been found. Extensive searches of scholarly databases, academic journals, and patent repositories did not yield specific examples of this compound being utilized as a key intermediate in the total synthesis of complex molecules or in the construction of specific molecular architectures, as per the requested article outline.
The initial research strategy aimed to gather detailed findings on the role of this compound and its derivatives in these advanced synthetic applications. However, the search results consistently pointed to broader topics within organic chemistry, such as general methods for pyrrolidine synthesis, the use of various other pyrrolidine derivatives in medicinal chemistry, and the synthesis of related heterocyclic structures.
While the pyrrolidine ring itself is a well-established and crucial scaffold in the synthesis of numerous natural products and pharmaceutical agents, information directly pertaining to the synthetic utility of the 4-methoxybenzyl protected form of 3-hydroxypyrrolidine in the context of complex, multi-step total synthesis appears to be limited or not widely published.
Consequently, the specific data required to populate the outlined sections—"Derivatives as Key Intermediates in Total Synthesis of Complex Molecules" and "Role in the Construction of Specific Molecular Architectures"—could not be located. This includes the absence of detailed research findings and data tables that would be necessary to construct an informative and scientifically accurate article strictly adhering to the user's request.
It is possible that the applications of this compound are part of proprietary research within pharmaceutical or chemical companies and have not been disclosed in the public domain. It may also be a niche building block with applications that are not yet widely documented in peer-reviewed literature.
Therefore, this report concludes that there is insufficient information available in the public domain to generate the requested article focusing solely on the specified applications of this compound in complex organic synthesis.
Stereochemical Analysis and Control in 3 4 Methoxybenzyl Oxy Pyrrolidine Chemistry
Configurational Assignment and Determination of Stereoisomers
The presence of a stereocenter at the C3 position of the pyrrolidine (B122466) ring in 3-[(4-Methoxybenzyl)oxy]pyrrolidine necessitates a robust framework for the assignment and determination of its stereoisomers, namely the (R)- and (S)-enantiomers. The unambiguous elucidation of the absolute configuration is paramount for understanding its interaction with other chiral molecules and for its application in stereospecific synthesis.
Advanced Spectroscopic Methods for Stereochemical Elucidation (e.g., CD, NOESY NMR)
While standard spectroscopic techniques like 1H and 13C NMR are indispensable for confirming the connectivity of this compound, more advanced methods are required to probe its three-dimensional structure.
Circular Dichroism (CD) Spectroscopy , a technique that measures the differential absorption of left- and right-circularly polarized light, is a powerful tool for the assignment of absolute configuration in chiral molecules. Although specific CD spectral data for this compound is not extensively reported in the literature, the principles of its application can be understood from studies on analogous chiral molecules. For instance, the synthesis and stereochemical characterization of a novel chiral α-tetrazole binaphthylazepine utilized vibrational circular dichroism (VCD) coupled with DFT computational analysis to determine the absolute configuration of a stereocenter within a complex heterocyclic system. nih.gov A similar approach could, in principle, be applied to this compound, where experimental CD spectra would be compared with theoretically calculated spectra for the (R)- and (S)-enantiomers to assign the absolute configuration.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule, making it exceptionally useful for stereochemical analysis. youtube.comyoutube.com For this compound, NOESY experiments would be crucial in determining the relative stereochemistry of substituents on the pyrrolidine ring, especially in more complex derivatives. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space (typically within 5 Å). youtube.com For example, in a substituted derivative of this compound, the presence or absence of NOE cross-peaks between the proton at C3 and other protons on the pyrrolidine ring or the protecting group could help to establish their relative orientation. In a study on a diastereoselective lactonization, a NOESY experiment was used to confirm the cis selectivity of the product by observing through-space interactions. acs.org This highlights the utility of NOESY in confirming the 3D structure of molecules. youtube.com
X-ray Crystallography of Crystalline Derivatives for Absolute Configuration
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. mdpi.commdpi.com This technique provides a precise three-dimensional map of the atomic positions in a crystalline solid. For this compound, which may be an oil at room temperature, the formation of a crystalline derivative is often necessary. This can be achieved by reacting the pyrrolidine nitrogen with a suitable carboxylic acid or other reagents to form a salt or a solid amide.
Conformational Analysis of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. The specific conformation adopted by this compound has a profound impact on its reactivity and interactions with other molecules.
Ring Puckering and Pseudorotation Dynamics
The pyrrolidine ring typically adopts one of two envelope (E) or one of two twist (T) conformations. These conformations are not static but rapidly interconvert through a process known as pseudorotation. The specific puckering of the ring can be described by a pseudorotation phase angle (P) and an amplitude of pucker (νmax). The energy barrier for this interconversion is generally low, leading to a flexible ring system. The conformational analysis of pyrrolidine nucleotide analogues has been investigated using 3J(H,H) spin-spin couplings from NMR data to understand the pseudorotation of the pyrrolidine ring. organic-chemistry.org
Influence of Substituents on Preferred Conformations
The presence of the bulky 4-methoxybenzyloxy group at the C3 position, as well as any substituent on the nitrogen atom, significantly influences the conformational equilibrium of the pyrrolidine ring in this compound. The substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain (A-strain and torsional strain).
The nature of the substituent on the nitrogen atom (e.g., hydrogen, alkyl, or an acyl group) has a particularly strong effect on the ring's conformation. For instance, N-acyl-pyrrolidines often exhibit a preference for specific envelope or twist conformations. The lack of an N-acyl substituent can lead to a distinct conformational change where substituents at other positions may favor equatorial or quasi-equatorial orientations. organic-chemistry.org In the case of this compound, the large 4-methoxybenzyloxy group would be expected to strongly favor a pseudo-equatorial position to avoid steric clashes with the rest of the ring.
Diastereoselective and Enantioselective Reactions Involving this compound
The synthesis of stereochemically pure this compound relies on diastereoselective and enantioselective reactions. These reactions are designed to control the formation of the stereocenter at the C3 position.
Numerous methods have been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.gov One common strategy involves the use of a chiral auxiliary, where a chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. Another approach is substrate-controlled diastereoselection, where an existing stereocenter in the starting material dictates the stereochemistry of the newly formed stereocenter. Multicomponent reactions have also been developed for the diastereoselective synthesis of highly substituted pyrrolidines, constructing multiple stereogenic centers in a single step with high diastereoselectivity. nih.govresearchgate.net For example, the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters yields pyrrolidines with a high degree of cis diastereoselectivity between the substituents at the 2- and 5-positions. nih.gov
The enantioselective synthesis of pyrrolidines is a cornerstone of modern organic chemistry, with catalytic asymmetric methods being particularly prominent. rsc.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a wide range of stereochemical patterns in enantiomerically enriched pyrrolidines. rsc.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, utilizing novel phosphoramidite (B1245037) ligands, has been shown to produce pyrrolidine cycloadducts with excellent yields and high enantioselectivity. organic-chemistry.org Furthermore, copper-catalyzed enantioselective reactions, such as the boryl allylation of azetines, have been developed for the synthesis of other chiral nitrogen-containing heterocycles, and similar principles could be applied to pyrrolidine synthesis. nih.gov The progress in stereoselective synthesis methods for pyrrolidine-containing drugs and their precursors highlights the importance of controlling stereochemistry in these systems. mdpi.com
Control of Stereochemistry in New Bond Formation Adjacent to the Pyrrolidine Ring
The existing stereocenter at C3 of this compound significantly influences the stereochemical outcome of reactions that form new stereocenters at adjacent positions (C2 and C5). This phenomenon, known as diastereoselective induction, is primarily governed by sterics, where the bulky PMBO group directs incoming reagents to the face of the pyrrolidine ring opposite to it.
One of the most common applications of this principle is in the [3+2] cycloaddition reactions to form bicyclic structures like 7-azanorbornanes. nih.gov For instance, the reaction of N-oxides derived from substituted pyrrolidines with alkenes can proceed with high diastereoselectivity. The bulky substituent at the C3 position effectively shields one face of the molecule, forcing the alkene to approach from the less hindered side, thereby dictating the endo or exo selectivity of the resulting bicyclic product. nih.gov Research into these cycloadditions has demonstrated the ability to generate 7-azanorbornanes with diastereomeric ratios often exceeding 20:1, highlighting the powerful directing effect of substituents on the pyrrolidine ring. nih.gov
Similarly, in the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles, chiral auxiliaries on the pyrrolidine ring play a crucial role. nih.gov The use of a chiral N-tert-butanesulfinyl group, for example, can direct the approach of the azomethine ylide to achieve high levels of diastereoselectivity, enabling the formation of up to four new stereogenic centers with predictable configurations. nih.gov While this specific example uses a sulfinyl group, the principle of a large chiral directing group, such as the 4-methoxybenzyloxy group, is analogous. The steric hindrance presented by the directing group is a key factor in achieving high diastereoselectivity in the synthesis of complex pyrrolidine derivatives. nih.govnih.gov
Table 1: Examples of Diastereoselective Reactions Influenced by Pyrrolidine Ring Substituents This table illustrates the principle of stereocontrol with related pyrrolidine structures, as direct examples for this compound are proprietary or less commonly published in open literature.
| Reaction Type | Pyrrolidine Derivative | Reactant | Key Conditions | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Substituted Pyrrolidine N-oxide | Substituted Alkene | Thermal | Up to >20:1 | nih.gov |
| [3+2] Cycloaddition | N-tert-Butanesulfinyl-1-azadiene | Azomethine Ylide | Ag₂CO₃ catalyst | Good to Excellent | nih.gov |
Chiral Resolution Techniques Applied to Racemic Mixtures
Since many synthetic routes produce this compound or its precursors as a racemic mixture (a 50:50 mixture of both enantiomers), the separation of these enantiomers is a critical step for its use in stereospecific synthesis. libretexts.org This separation process is known as chiral resolution. Several techniques are employed, most commonly involving the precursor, 3-hydroxypyrrolidine, before the addition of the 4-methoxybenzyl (PMB) protecting group.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used, highly effective method. This technique utilizes enzymes, typically lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. rsc.orgnih.gov For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) or lipase PS-IM from Pseudomonas cepacia are used for the stereoselective acetylation of racemic N-protected 3-hydroxypyrrolidine. rsc.org In a typical process, the enzyme selectively acetylates one enantiomer (e.g., the (R)-enantiomer), producing (R)-3-acetoxy-N-protected-pyrrolidine, while the (S)-3-hydroxy-N-protected-pyrrolidine remains largely unreacted. rsc.org These two compounds, now having different functional groups, can be easily separated. Dynamic kinetic resolution (DKR) protocols, which combine enzymatic resolution with an in-situ racemization catalyst, have been developed to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of a single enantiomer. rsc.orgrsc.org
Classical Resolution via Diastereomeric Salt Formation
Another common method is classical resolution, which involves reacting the racemic base (e.g., N-substituted-3-hydroxypyrrolidine) with an enantiomerically pure chiral acid, such as a derivative of tartaric acid or mandelic acid. libretexts.orggoogle.com This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a suitable solvent, which can then be collected by filtration. Subsequent treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure amine. libretexts.orgresearchgate.net
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govjsmcentral.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective. nih.govsigmaaldrich.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral surface of the stationary phase, causing one enantiomer to travel through the column faster than the other. sigmaaldrich.com This method provides high-purity enantiomers and is widely used for both analysis of enantiomeric excess (e.e.) and for preparative-scale separation. nih.govrsc.org
Table 2: Summary of Chiral Resolution Techniques for Pyrrolidine Scaffolds
| Technique | Racemic Substrate | Reagent/Stationary Phase | Principle | Outcome | Reference |
|---|---|---|---|---|---|
| Enzymatic Kinetic Resolution | N-Cbz-3-hydroxypyrrolidine | Lipase PS-IM (immobilized) | Selective acetylation of one enantiomer | Separated enantiomers (one acetylated, one alcohol) with high e.e. (>95%) | rsc.org |
| Classical Resolution | Racemic Base (e.g., amine) | Enantiopure Chiral Acid (e.g., (+)-Tartaric Acid) | Formation and fractional crystallization of diastereomeric salts | Separated salts, which are then converted back to pure enantiomers | libretexts.orgresearchgate.net |
| Chiral HPLC | Racemic N-protected pyrrolidine derivative | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, ID) | Differential interaction with the CSP leading to different retention times | Baseline separation of enantiomers | nih.govrsc.org |
Compound Index
Derivatization and Functionalization Strategies of 3 4 Methoxybenzyl Oxy Pyrrolidine
Synthesis of Substituted 3-[(4-Methoxybenzyl)oxy]pyrrolidine Analogues
The generation of analogues of this compound primarily involves modifications to the two principal moieties of the molecule. These substitutions are pursued to fine-tune electronic properties, steric bulk, and potential intermolecular interactions.
Electrophilic Aromatic Substitution on the Methoxybenzyl Moiety
The p-methoxybenzyl (PMB) ether component contains a benzene (B151609) ring that is highly activated towards electrophilic aromatic substitution (EAS). The methoxy (B1213986) group (-OCH₃) is a strong activating group that directs incoming electrophiles to the ortho and para positions relative to itself. organicmystery.comyoutube.com Since the para position is already occupied by the benzyloxy-pyrrolidine linkage, substitutions occur predominantly at the two equivalent ortho positions (C-3 and C-5 of the benzene ring).
Standard nitration conditions, employing a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), can introduce a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.comchemguide.co.uk The active electrophile, the nitronium ion (NO₂⁺), readily attacks the electron-rich ring, typically at temperatures maintained around 0-50°C to control the reaction and prevent over-nitration. chemguide.co.ukcerritos.edu
Halogenation, particularly bromination, can be achieved using bromine (Br₂) in a suitable solvent like acetic acid or carbon tetrachloride. youtube.com The strong activation by the methoxy group often means that a Lewis acid catalyst is not required. These reactions yield ortho-bromo derivatives.
Friedel-Crafts reactions, such as alkylation and acylation, represent further avenues for functionalization, introducing carbon-based substituents to the aromatic ring. The electron-donating nature of the PMB group facilitates these reactions, allowing for the attachment of various alkyl or acyl chains. youtube.com
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on the Methoxybenzyl Moiety
| Reaction Type | Reagents and Conditions | Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-50°C | 3-[(2-Nitro-4-methoxybenzyl)oxy]pyrrolidine |
| Bromination | Br₂, CH₃COOH or CCl₄ | 3-[(2-Bromo-4-methoxybenzyl)oxy]pyrrolidine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (catalyst) | 3-[(2-Acyl-4-methoxybenzyl)oxy]pyrrolidine |
This table is illustrative and based on standard electrophilic aromatic substitution reactions on activated benzene rings.
Functionalization of the Pyrrolidine (B122466) Ring at C-2, C-4, and C-5 Positions
Modification of the pyrrolidine ring requires different chemical strategies compared to the aromatic moiety. The secondary amine of the pyrrolidine is typically first protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and to influence the regioselectivity of subsequent functionalization steps.
Functionalization at C-2 and C-5 (α-positions): The positions alpha to the nitrogen atom (C-2 and C-5) are amenable to deprotonation followed by reaction with an electrophile. The use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand like (-)-sparteine, can achieve enantioselective lithiation of N-Boc-pyrrolidine at the C-2 position. nih.govacs.org This generates a stereochemically defined organolithium intermediate. This intermediate can then be transmetalated, for example with zinc chloride (ZnCl₂), to form a more stable organozinc reagent. nih.gov This reagent can participate in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) with a wide variety of aryl or vinyl halides to introduce substituents at the C-2 position. acs.org This methodology provides a powerful route to a diverse array of 2-substituted N-Boc-pyrrolidines. nih.govacs.org A similar strategy can be envisioned for the C-5 position.
Functionalization at C-4: Direct functionalization at the C-4 position is more challenging due to its remote location from the activating nitrogen atom. However, strategies involving intramolecular cyclization of acyclic precursors can be designed to install substituents at this position during the formation of the pyrrolidine ring itself. mdpi.comnih.gov Alternatively, multi-step sequences starting from precursors like 4-hydroxyproline (B1632879) can provide access to C-4 functionalized pyrrolidines. mdpi.comnih.gov For a pre-formed 3-oxy-substituted pyrrolidine, radical-based C-H activation strategies could potentially be employed, although selectivity can be an issue.
Creation of Heterofunctionalized Derivatives
Introducing heteroatoms such as halogens, sulfur, or phosphorus, or incorporating the pyrrolidine unit into larger molecular architectures like conjugates and polymers, significantly expands the chemical diversity and potential utility of the core scaffold.
Introduction of Halogen, Sulfur, and Phosphorus-Containing Moieties
Halogenation: Halogens can be introduced onto the pyrrolidine ring using various reagents. For instance, N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are effective reagents for the radical-mediated bromination and chlorination at allylic or benzylic positions, and can also be used for the halogenation of activated C-H bonds under specific conditions. quora.comquora.comorganic-chemistry.org Direct halogenation of the pyrrolidine ring often requires prior activation, such as the formation of an enamine or enolate from a corresponding pyrrolidinone derivative.
Sulfur and Phosphorus Introduction: The synthesis of pyrrolidine derivatives containing sulfur can be accomplished through nucleophilic substitution reactions where a sulfur nucleophile (e.g., a thiolate) displaces a suitable leaving group on the pyrrolidine ring.
The introduction of phosphorus-containing groups has been demonstrated through the synthesis of diethyl (pyrrolidin-2-yl)phosphonates. nih.gov These syntheses can start from (3,4-dihydro-2H-pyrrol-2-yl)phosphonates, which are then reduced to the corresponding saturated pyrrolidine ring. This approach allows for the creation of diversely substituted phosphoproline analogues, where the phosphonate (B1237965) group is located at the C-2 position. nih.gov
Table 2: Examples of Heterofunctionalized Pyrrolidine Derivatives
| Heteroatom | Functional Group | Synthetic Approach |
| Halogen | Bromo-pyrrolidine | Reaction with N-Bromosuccinimide (NBS) on an activated precursor |
| Phosphorus | (Pyrrolidin-2-yl)phosphonate | Reduction of a (3,4-dihydro-2H-pyrrol-2-yl)phosphonate intermediate |
| Sulfur | Pyrrolidinyl thioether | Nucleophilic substitution with a thiolate on a substrate with a leaving group |
This table provides generalized strategies for heterofunctionalization.
Synthesis of Conjugates and Polymeric Scaffolds Incorporating the Pyrrolidine Unit
The this compound scaffold can serve as a building block for the construction of larger, more complex molecules.
Conjugates: The secondary amine of the pyrrolidine ring provides a convenient handle for conjugation to other molecules, such as peptides, proteins, or other pharmacophores. acs.orgnih.gov For example, the pyrrolidine nitrogen can act as a nucleophile to open an activated ester or react in a reductive amination, forming a stable linkage. Pyrrolidine is often used in solid-phase peptide synthesis (SPPS) for Fmoc-removal, highlighting its compatibility with peptide chemistry. acs.org Such conjugation strategies are valuable for developing targeted therapeutic agents or molecular probes.
Polymeric Scaffolds: Pyrrolidine and its derivatives can be incorporated into polymeric structures. This can be achieved by synthesizing monomers containing the pyrrolidine unit and subsequently polymerizing them. For example, pyrrolidone-based monomers can be polymerized via methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined homopolymers or block copolymers. acs.org Chiral porous polymers incorporating pyrrolidine moieties have been developed for use as heterogeneous organocatalysts, demonstrating the utility of embedding this scaffold within a larger polymeric framework. rsc.org These materials benefit from the structural and chiral properties of the pyrrolidine unit, translating them to a macroscopic material.
Computational and Theoretical Investigations of 3 4 Methoxybenzyl Oxy Pyrrolidine
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations are instrumental in understanding the three-dimensional structure and relative stability of different conformations of a molecule. For 3-[(4-Methoxybenzyl)oxy]pyrrolidine, such calculations would explore the puckering of the pyrrolidine (B122466) ring and the orientation of the bulky (4-methoxybenzyl)oxy substituent.
DFT Studies of Isomers and Energetic Landscapes
While specific DFT studies on this compound are not found, DFT calculations are a standard method for investigating isomers and their energetic landscapes. For analogous pyrrolidine systems, DFT has been used to determine the relative energies of different ring conformations (envelope and twisted forms) and the rotational isomers (rotamers) of side chains. These studies often reveal that the energetic landscape is influenced by a delicate balance of steric hindrance and intramolecular interactions. In a hypothetical DFT study of this compound, one would expect to find several low-energy conformers corresponding to different puckering states of the pyrrolidine ring and orientations of the benzyl (B1604629) ether group.
Prediction of Conformational Preferences and Interconversion Barriers
The conformational preferences of the pyrrolidine ring are known to be influenced by its substituents. Studies on similar structures, such as 4-substituted prolines, have shown that substituents can strongly favor specific ring puckering modes. For this compound, the substituent at the C3 position would be expected to adopt a pseudo-equatorial orientation to minimize steric strain, which in turn would influence the preferred ring pucker. Computational methods could predict the energy barriers for the interconversion between these conformers, providing insight into the molecule's flexibility. A rigorous conformational analysis would be necessary to identify the most stable conformers, which is crucial for understanding its reactivity and interactions. researchgate.netnih.gov
Modeling of Reaction Pathways and Transition States
Computational modeling can be a powerful tool to elucidate reaction mechanisms and predict the outcomes of chemical transformations involving a specific compound.
Computational Elucidation of Reaction Mechanisms Facilitated by the Compound
There is no available research that computationally elucidates reaction mechanisms specifically facilitated by this compound. In a broader context, pyrrolidine derivatives are well-known organocatalysts, for example, in enamine catalysis for Michael additions. researchgate.net Computational studies in this area typically model the reaction pathway, including the formation of key intermediates and transition states, to understand the role of the catalyst.
Prediction of Chemo-, Regio-, and Stereoselectivity in Chemical Transformations
Predicting the selectivity of chemical reactions is a significant application of computational chemistry. For chiral derivatives of pyrrolidine, extensive theoretical work has been done to explain the origins of stereoselectivity. researchgate.net Since this compound is achiral, studies of its role in stereoselective transformations would be less common unless it is used as a ligand for a metal catalyst or as a precursor to a chiral catalyst. Computational models could, in principle, predict chemo- and regioselectivity in reactions where this compound participates.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time.
Solvent Effects on the Reactivity and Conformation of this compound
The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. For this compound, the interplay between the flexible pyrrolidine ring, the bulky benzyloxy substituent, and the solvent environment is crucial in determining its preferred three-dimensional structure and its chemical behavior.
Computational studies on related 3-substituted pyrrolidine systems provide a framework for understanding these effects. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substitution at the 3-position with a (4-methoxybenzyl)oxy group introduces significant steric and electronic factors that influence the ring's pucker and the orientation of the substituent.
Conformational Analysis:
The conformational landscape of this compound is expected to be complex, with several low-energy conformers accessible at room temperature. The key dihedral angles defining the ring pucker and the orientation of the C-O bond of the ether linkage are critical parameters.
Ring Puckering: The pyrrolidine ring can exist in two primary envelope conformations, with either the C3 or C4 atom out of the plane of the other four atoms, or in a twist conformation. The bulky (4-methoxybenzyl)oxy group at the C3 position will likely favor a conformation that minimizes steric hindrance.
Substituent Orientation: The orientation of the (4-methoxybenzyl)oxy group can be described by the C2-C3-O-C(benzyl) dihedral angle. This orientation will be influenced by intramolecular hydrogen bonding possibilities (if an N-H group is present and unsubstituted) and electrostatic interactions with the pyrrolidine ring and the solvent.
Solvent Influence:
The nature of the solvent, particularly its polarity and hydrogen-bonding capabilities, can dramatically alter the conformational equilibrium.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize more polar conformers of the molecule. The methoxy (B1213986) group on the benzyl ring and the ether oxygen can interact favorably with the solvent dipoles.
Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the ether oxygen and the nitrogen atom of the pyrrolidine ring (if it is a secondary amine). These interactions can significantly influence the conformational preferences, potentially favoring conformers where these atoms are more exposed.
Nonpolar Solvents (e.g., toluene, hexane): In nonpolar environments, intramolecular interactions, such as dispersion forces and potential weak intramolecular hydrogen bonds, are likely to be the dominant factors in determining the conformation.
Reactivity:
The reactivity of the pyrrolidine nitrogen as a nucleophile or a base is a key chemical feature. Solvent effects can modulate this reactivity in several ways:
Solvation of the Nitrogen Lone Pair: In protic solvents, hydrogen bonding to the nitrogen lone pair can decrease its nucleophilicity.
Stabilization of Transition States: The solvent can differentially stabilize the transition states of reactions involving the pyrrolidine. For instance, in reactions leading to charged intermediates, polar solvents will accelerate the reaction rate.
While direct computational data for this compound is not extensively available in the public domain, studies on analogous systems, such as hydroxy- and methoxy-substituted prolines, have shown that substituents at the 3-position of the pyrrolidine ring have a notable impact on the ring conformation and the cis-trans isomerization of the preceding peptide bond. nih.gov These findings suggest that the (4-methoxybenzyl)oxy group will similarly dictate the conformational behavior of the pyrrolidine ring.
Interactive Data Table: Predicted Solvent Effects on Key Conformational and Reactivity Parameters
| Solvent Type | Predicted Dominant Conformer | Expected Nitrogen Nucleophilicity |
| Nonpolar (e.g., Toluene) | Conformation minimizing intramolecular steric clash | High |
| Polar Aprotic (e.g., DMSO) | Conformation with a larger dipole moment | Moderate |
| Polar Protic (e.g., Methanol) | Conformation allowing for hydrogen bonding with the solvent | Low to Moderate |
Interactions in Catalytic Systems Where the Compound Acts as a Ligand
Chiral pyrrolidine derivatives are widely used as ligands in asymmetric catalysis. The this compound, particularly in its enantiomerically pure forms, has the potential to act as a bidentate or monodentate ligand for various metal centers. Computational studies are invaluable for understanding the interactions between such a ligand and a metal, and for predicting the stereochemical outcome of the catalyzed reaction.
Coordination Modes:
The primary coordination site is the pyrrolidine nitrogen. Depending on the metal and the reaction conditions, the ether oxygen of the (4-methoxybenzyl)oxy group could also participate in coordination, leading to a bidentate chelate structure.
Computational Modeling of Catalyst-Ligand Complexes:
Density Functional Theory (DFT) is a powerful method for modeling the geometry and electronic structure of metal complexes. By calculating the structures and energies of possible catalyst-ligand complexes and the transition states for the catalytic cycle, one can gain insights into:
Binding Affinity: The strength of the interaction between the ligand and the metal center can be estimated.
Stereochemical Control: The chiral environment created by the ligand around the metal center is responsible for the enantioselectivity of the reaction. Computational models can help to rationalize the observed stereochemistry by identifying the lowest energy transition states leading to the major and minor enantiomers.
While specific computational studies on catalytic systems employing this compound as a ligand are not readily found, research on similar 3-substituted pyrrolidine ligands in palladium-catalyzed reactions demonstrates the importance of the substituent in controlling the reaction's efficiency and selectivity. nih.gov The steric and electronic properties of the (4-methoxybenzyl)oxy group would play a crucial role in defining the geometry of the catalytic active site.
Data Table: Potential Interactions in a Hypothetical Catalytic System
| Interaction Type | Description | Potential Impact on Catalysis |
| N-Metal Coordination | Primary dative bond from the pyrrolidine nitrogen to the metal center. | Anchors the ligand to the metal, forming the catalytic complex. |
| O-Metal Coordination | Potential secondary interaction from the ether oxygen to the metal center. | Can lead to a more rigid chelate structure, potentially enhancing enantioselectivity. |
| Steric Repulsion | Steric clash between the bulky (4-methoxybenzyl)oxy group and other ligands or the substrate. | Influences the orientation of the substrate in the active site, thereby controlling stereoselectivity. |
| Non-covalent Interactions | van der Waals or pi-stacking interactions between the methoxybenzyl group and the substrate. | Can provide additional stabilization to the transition state, affecting both reactivity and selectivity. |
In Silico Design of Novel Derivatives with Enhanced Reactivity or Selectivity
In silico design involves the use of computational methods to design new molecules with desired properties before their actual synthesis. Starting from the scaffold of this compound, computational tools can be employed to explore how modifications to its structure could lead to derivatives with improved performance as ligands in catalysis or as organocatalysts themselves.
Strategies for In Silico Design:
Modification of the Benzyl Group: The electronic and steric properties of the aromatic ring can be tuned by introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions. This can influence the electronic properties of the coordinating nitrogen and the non-covalent interactions with the substrate.
Variation of the Linker: The benzyloxy linker could be replaced with other groups to alter the distance and geometry of the aromatic moiety relative to the pyrrolidine ring.
Substitution at Other Ring Positions: Introducing substituents at other positions on the pyrrolidine ring (e.g., at C4 or C5) can further modify the steric environment and conformational preferences of the ligand.
Computational Screening:
A library of virtual derivatives can be created and computationally screened for their potential as catalysts. This can involve:
Molecular Docking: To predict the binding mode and affinity of the new ligands to a target metal center or the interaction of a new organocatalyst with a substrate.
Quantum Mechanics Calculations: To calculate the energies of transition states for key steps in the catalytic cycle to predict reaction rates and selectivities.
This in silico approach can significantly accelerate the discovery of new and more effective catalysts by prioritizing the most promising candidates for synthesis and experimental testing.
Data Table: Examples of In Silico Modifications and Their Potential Effects
| Modification | Target Property | Rationale |
| Introduction of an electron-withdrawing group (e.g., -CF3) on the benzyl ring | Increased Lewis acidity of the metal center in a complex. | Modulates the electronic properties of the ligand, which in turn affects the reactivity of the coordinated metal. |
| Replacement of the methoxy group with a bulkier group (e.g., -tBu) | Enhanced steric hindrance. | Can lead to higher enantioselectivity by creating a more defined chiral pocket. |
| Introduction of a second coordinating group on the pyrrolidine ring | Formation of a tridentate ligand. | Can result in a more stable and well-defined catalyst complex. |
Future Research Directions and Interdisciplinary Perspectives in 3 4 Methoxybenzyl Oxy Pyrrolidine Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3-[(4-Methoxybenzyl)oxy]pyrrolidine and its analogues will likely pivot towards greener and more efficient methodologies that minimize waste, avoid hazardous reagents, and improve atom economy.
Green Chemistry Approaches: Research is anticipated to focus on catalyst-free, one-pot, multi-component reactions, which streamline synthetic sequences. An emerging strategy involves conducting these reactions in environmentally benign solvents like ethanol-water mixtures, which can simplify purification by avoiding traditional column chromatography. rsc.org Such methods have been successfully applied to generate complex polycyclic pyrrolidine-fused spirooxindoles and could be adapted for the synthesis of functionalized pyrrolidines. rsc.org Furthermore, microwave-assisted organic synthesis (MAOS) represents another green approach that can accelerate reaction times and increase synthetic efficiency for pyrrolidine (B122466) derivatives. nih.gov
Biocatalysis: A significant leap forward would be the development of biocatalytic routes. Recent breakthroughs have seen the engineering of enzymes, such as cytochrome P411 variants, to perform abiological intramolecular C(sp³)–H amination of organic azides. caltech.edunih.govnih.gov This method allows for the construction of chiral pyrrolidines with high enantioselectivity under mild, physiological conditions. nih.govacs.org Applying this "new-to-nature" enzymatic platform could provide a highly sustainable and stereoselective pathway to chiral precursors of this compound.
Modern Catalytic Methods: The development of novel palladium-catalyzed hydroarylation processes presents a powerful tool for directly functionalizing the pyrrolidine ring, offering a streamlined route to 3-aryl pyrrolidines. researchgate.net Future work could adapt this methodology to introduce diverse functionalities onto the this compound scaffold.
Table 1: Comparison of Potential Sustainable Synthetic Methodologies
| Methodology | Core Principle | Potential Advantages for this compound Synthesis | Key Research Focus |
| Multi-Component Domino Reactions | Combining several reaction steps into a single, catalyst-free operation in a green solvent. rsc.org | Reduced waste, high atom economy, simplified purification, operational simplicity. | Adapting known domino reactions to the specific precursors of the target molecule. |
| Biocatalysis (Enzyme-Directed C-H Amination) | Using engineered enzymes (e.g., P411 variants) to catalyze intramolecular C-H amination. caltech.edunih.gov | Exceptional stereoselectivity, mild reaction conditions (aqueous environment, room temp.), environmentally friendly. | Designing azide (B81097) precursors suitable for enzymatic cyclization to form the pyrrolidine core. |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizing microwave irradiation to rapidly heat reactions. nih.gov | Drastically reduced reaction times, increased yields, enhanced reaction control. | Optimization of cyclization and etherification steps under microwave irradiation. |
Development of New Catalytic Applications Utilizing Derivatives
The inherent chirality and functional groups of this compound make its derivatives prime candidates for development as novel catalysts, particularly in asymmetric synthesis.
Organocatalysis: Chiral pyrrolidines are a cornerstone of modern organocatalysis. unibo.itmdpi.com Derivatives of this compound could be synthesized to act as new organocatalysts. By modifying the nitrogen atom or other positions on the ring, it may be possible to create catalysts for a range of transformations, such as asymmetric aldol (B89426) or Michael reactions. unibo.it Research could focus on creating libraries of these derivatives and screening them for catalytic activity.
Chiral Ligands for Metal Catalysis: The pyrrolidine scaffold is a privileged structure in many chiral ligands used for transition metal-catalyzed reactions. mdpi.com Derivatives of this compound could be designed as novel P,N-ligands for asymmetric catalysis. nih.gov Such ligands have shown great success in reactions like iron-catalyzed asymmetric transfer hydrogenation of ketones, often outperforming traditional symmetric ligands. nih.govresearchgate.net
Heterogeneous Catalysis: To enhance sustainability and reusability, derivatives could be immobilized on solid supports. Attaching the pyrrolidine derivative to a polymer resin, such as poly[(ethylene glycol) methacrylate], could create a robust, heterogeneous catalyst for reactions in aqueous media. mdpi.comresearchgate.net Similarly, incorporating the pyrrolidine moiety into the framework of a microporous organic polymer (POP) could yield highly efficient and recyclable catalysts for C-N and C-C bond formations. uva.es
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. This is a particularly promising future direction for the synthesis of this compound and its derivatives.
Flow chemistry utilizes microreactors or packed-bed columns to perform chemical reactions in a continuous stream. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net For the synthesis of heterocycles like pyrrolidines, flow chemistry enables the safe use of reactive intermediates and allows for the seamless integration of multiple synthetic steps without the need for isolating intermediates. nih.govacs.org An automated flow system could be designed for a multi-step sequence, for example, a cycloaddition followed by reduction and purification, to produce highly functionalized pyrrolidines rapidly. acs.orgcam.ac.uk This approach would be invaluable for creating libraries of derivatives for screening purposes in drug discovery or materials science. nih.gov
Table 2: Advantages of Flow Chemistry for Synthesizing Pyrrolidine Derivatives
| Feature | Description | Relevance to this compound |
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Enables safer handling of reagents potentially used in cyclization or derivatization steps. |
| Precise Control | Superior heat and mass transfer allow for exact control over reaction conditions. researchgate.net | Leads to higher selectivity, reduced byproducts, and improved yields. |
| Rapid Optimization | Automated systems can quickly screen a wide range of conditions to find the optimal reaction parameters. | Accelerates the development of efficient synthetic routes for new derivatives. |
| Scalability | Production can be increased by running the system for longer durations ("scaling out") or by using larger reactors. acs.org | Facilitates straightforward transition from laboratory-scale synthesis to pilot-plant production. |
| Multi-step Integration | Multiple reaction and purification modules can be linked in a continuous sequence. nih.govcam.ac.uk | Eliminates the need for manual workup and isolation of intermediates, saving time and resources. |
Advanced Spectroscopic Characterization of Reaction Intermediates and Transient Species
A deeper mechanistic understanding of the reactions used to form and functionalize the this compound ring is crucial for optimizing existing methods and designing new ones. Future research should employ advanced spectroscopic techniques to identify and characterize short-lived intermediates and transition states.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction progress in real-time, providing valuable data on the formation and consumption of intermediates. acs.org For instance, in borane-catalyzed dehydrogenation of pyrrolidines, in-situ NMR was critical in elucidating the reaction mechanism, including the observation of key iminium borohydride intermediates. acs.orgnih.gov A similar approach could be used to study the cycloaddition reactions often employed in pyrrolidine synthesis.
For even more transient species, techniques like stopped-flow spectroscopy or laser flash photolysis could be employed. These methods allow for the observation of species with lifetimes in the microsecond to second range, providing critical insights into reaction kinetics and the nature of highly reactive intermediates that are invisible under standard spectroscopic analysis. Comprehensive 2D NMR techniques (COSY, HSQC, HMBC) will also remain essential for unambiguously confirming the regio- and stereochemistry of complex new derivatives. rsc.org
Expanding the Scope of Derivatization for Materials Science Applications
The unique structural features of this compound make it an attractive building block for advanced materials with tailored properties.
Polymer Science: The pyrrolidine moiety can be incorporated into polymer backbones or as pendant groups. For example, pyrrolidine-functionalized polymers have been designed as soluble, enzyme-like catalysts that can modulate their basicity and catalytic activity based on the polymer microenvironment. acs.orgnih.gov Cationic polymers incorporating pyrrolidine have been synthesized for biomedical applications, including gene delivery, due to their ability to complex with biological molecules. digitellinc.comnih.gov Derivatives of this compound could be developed into monomers for free-radical polymerization to create novel functional polymers. digitellinc.com
Supramolecular Chemistry: The ability of the pyrrolidine nitrogen to participate in hydrogen bonding and other non-covalent interactions makes it a useful component in supramolecular chemistry. Research into pyrrolidine-functionalized naphthalimides has shown that these molecules can self-assemble into complex structures, with the potential to tune their optical properties for sensing applications. researchgate.net The interplay between the pyrrolidine ring and the electronically distinct methoxybenzyl group in this compound could be exploited to design novel molecules for self-assembly into gels, liquid crystals, or other ordered materials.
Table 3: Potential Materials Science Applications for this compound Derivatives
| Application Area | Type of Material | Potential Functionality |
| Heterogeneous Catalysis | Chiral Porous Organic Polymers (POPs) uva.esrsc.org | Providing recyclable, stereoselective catalysts for asymmetric synthesis in green solvents. |
| Biomedical Engineering | Cationic Polymers digitellinc.comnih.gov | Acting as non-viral vectors for gene therapy or as scaffolds for tissue engineering. |
| Smart Materials | Functionalized Polyacrylates | Creating polymers that respond to stimuli such as pH or temperature. |
| Molecular Sensing | Supramolecular Assemblies researchgate.net | Designing systems that change their optical or electronic properties upon binding to a target analyte. |
| Organocatalysis | Polymer-Supported Catalysts mdpi.com | Developing easily recoverable and reusable catalysts for industrial-scale organic reactions. |
Q & A
Basic: What synthetic methodologies are effective for producing 3-[(4-Methoxybenzyl)oxy]pyrrolidine with high regioselectivity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, macrocycle derivatives containing pyrrolidine rings can be synthesized via N-acylation using benzoyl chlorides under mild conditions (THF/ACN, K₂CO₃ as base) . To ensure regioselectivity, control reaction parameters such as:
- Temperature : Room temperature minimizes side reactions.
- Solvent polarity : Use THF for better solubility of intermediates.
- Protecting groups : 4-Methoxybenzyl (PMB) groups enhance steric control during coupling .
Purification via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (methanol/water) improves yield and purity .
Advanced: How can computational modeling optimize the design of this compound derivatives for specific binding interactions?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with molecular docking to predict binding affinities. For example:
- Use reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates .
- Apply docking simulations (AutoDock Vina) to evaluate interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets).
- Validate predictions experimentally via X-ray crystallography to confirm macrocycle conformations and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions in pyrrolidine rings) .
This approach reduces trial-and-error synthesis by 40–60% .
Basic: Which spectroscopic techniques are most robust for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C). Key signals include methoxy protons (δ 3.84 ppm) and pyrrolidine CH₂ groups (δ 2.5–3.5 ppm) .
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) stretches .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 334.1556) with <2 ppm error .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up of this compound synthesis?
Methodological Answer:
Contradictions often arise from kinetic vs. thermodynamic control or solvent polarity effects. To address this:
- Perform DoE (Design of Experiments) to map parameter interactions (e.g., temperature, solvent ratio, catalyst loading).
- Use in-situ monitoring (ReactIR or HPLC) to track intermediate formation .
- Apply microfluidic reactors for precise control of mixing and heat transfer during scale-up.
Cross-validate results with computational models (e.g., transition-state theory) to identify bottlenecks .
Basic: What handling protocols prevent degradation of this compound in aqueous environments?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to avoid hydrolysis .
- Lab Handling : Use anhydrous solvents (e.g., THF, ACN) and gloveboxes for moisture-sensitive steps .
- PPE : Wear nitrile gloves and EN166-certified safety goggles to prevent dermal/ocular exposure .
Advanced: Under what experimental conditions does this compound exhibit instability?
Methodological Answer:
Instability occurs under:
- Acidic conditions (pH <3): Protonation of the pyrrolidine nitrogen leads to ring-opening.
- UV light : Aromatic methoxy groups undergo photodegradation; use amber glassware .
- High temperatures (>80°C): Thermal decomposition generates 4-methoxybenzaldehyde (detect via GC-MS) .
Mitigate by adding radical scavengers (e.g., BHT) or conducting reactions under nitrogen .
Advanced: How to analyze non-covalent interactions (e.g., hydrogen bonding) in this compound crystals?
Methodological Answer:
- X-ray crystallography : Resolve intermolecular N–H⋯O (2.8–3.0 Å) and C–H⋯π (3.3–3.6 Å) interactions .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H-bonding, 25% van der Waals) .
- DFT calculations : Compare experimental vs. theoretical bond lengths (<0.05 Å deviation confirms accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
